1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propan-1-one
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Overview
Description
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-PROPANONE is a complex organic compound characterized by its unique structure, which includes difluoromethyl and nitrotriazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-PROPANONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the difluoromethyl groups, and the attachment of the nitrotriazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitro group would produce an amine derivative.
Scientific Research Applications
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets. The difluoromethyl groups enhance its binding affinity to certain enzymes, while the nitrotriazole moiety can participate in redox reactions, modulating the activity of target proteins. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(Difluoromethoxy)-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl]methylthio-4,5-dihydro-5,5-dimethylisoxazole
- [3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[2-(4-propan-2-ylphenyl)-4-quinolinyl]methanone
Uniqueness
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-PROPANONE is unique due to its combination of difluoromethyl and nitrotriazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10F4N6O4 |
---|---|
Molecular Weight |
354.22 g/mol |
IUPAC Name |
1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-3-(3-nitro-1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C10H10F4N6O4/c11-7(12)5-3-10(22,8(13)14)19(16-5)6(21)1-2-18-4-15-9(17-18)20(23)24/h4,7-8,22H,1-3H2 |
InChI Key |
DESNIJCSKKQBAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)CCN2C=NC(=N2)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
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